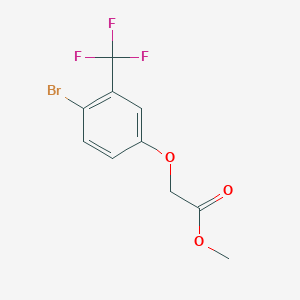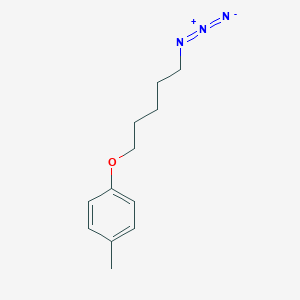
1-((5-Azidopentyl)oxy)-4-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Azidopentyl)oxy)-4-bromobenzene is an organic compound characterized by the presence of an azido group and a bromobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Azidopentyl)oxy)-4-bromobenzene typically involves a multi-step process. One common method starts with the reaction of 4-bromophenol with 5-bromo-1-pentanol to form 1-(5-bromopentyloxy)-4-bromobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide (NaN₃) to replace the bromine atom with an azido group, yielding this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Azidopentyl)oxy)-4-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Click Chemistry:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Click Chemistry: Copper(I) catalysts (e.g., CuSO₄) and alkyne substrates in the presence of a reducing agent like sodium ascorbate.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
1,2,3-Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
1-((5-Azidopentyl)oxy)-4-bromobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules through click chemistry.
Mechanism of Action
The mechanism of action of 1-((5-Azidopentyl)oxy)-4-bromobenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the bromobenzene moiety can participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in synthetic chemistry .
Comparison with Similar Compounds
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: Another azido-containing compound with multiple azido groups, used in similar click chemistry applications.
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: A compound with an azido group and ether linkages, used in bioorthogonal chemistry.
Uniqueness: 1-((5-Azidopentyl)oxy)-4-bromobenzene is unique due to the presence of both an azido group and a bromobenzene moiety, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
1-(5-azidopentoxy)-4-bromobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKLKUUZXKCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159906.png)
![3-Isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159912.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159920.png)











